molecular formula C13H16BrNO2 B11926345 Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate CAS No. 1131594-39-2

Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate

Cat. No.: B11926345
CAS No.: 1131594-39-2
M. Wt: 298.18 g/mol
InChI Key: HWVOEBLQHQLVFF-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate is a chemical compound with the molecular formula C13H16BrNO2. It is known for its applications in various fields such as synthetic organic chemistry, medicinal chemistry, and biotechnology. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of ethyl 3-bromo-4-hydroxybenzoate with pyrrolidine under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate often involves large-scale bromination and subsequent reactions in controlled environments to ensure high purity and yield. The process is optimized for cost-effectiveness and efficiency, often using automated systems to monitor and control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The pyrrolidine group can interact with various enzymes and receptors, influencing biological pathways. The bromine atom can participate in halogen bonding, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-4-hydroxybenzoate
  • Ethyl 3-bromo-4-methoxybenzoate
  • Ethyl 3-chloro-4-(pyrrolidin-1-yl)benzoate

Uniqueness

Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate is unique due to the presence of both the bromine atom and the pyrrolidine group. This combination imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

CAS No.

1131594-39-2

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

IUPAC Name

ethyl 3-bromo-4-pyrrolidin-1-ylbenzoate

InChI

InChI=1S/C13H16BrNO2/c1-2-17-13(16)10-5-6-12(11(14)9-10)15-7-3-4-8-15/h5-6,9H,2-4,7-8H2,1H3

InChI Key

HWVOEBLQHQLVFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCCC2)Br

Origin of Product

United States

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